2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid
Overview
Description
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid is an organic compound featuring a pyrazole ring substituted with two methyl groups and an acetic acid moiety
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with their targets in a way that leads to various biological activities . A molecular simulation study of a related compound showed a desirable fitting pattern in the active site of its target, characterized by lower binding free energy .
Biochemical Pathways
Compounds with a pyrazole core have been found to impact a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Related pyrazole compounds have been found to exhibit potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with hydrolase enzymes, which are involved in the hydrolysis of chemical bonds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . This compound can modulate the expression of genes associated with antioxidant defense mechanisms, thereby impacting cellular metabolism and homeostasis . Furthermore, this compound has been reported to affect cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the need for careful consideration of experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
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Introduction of the Acetic Acid Moiety: : The 3,5-dimethylpyrazole can then be reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to introduce the acetic acid group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated pyrazoles or nitro-pyrazoles.
Scientific Research Applications
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the acetic acid moiety but shares the pyrazole core structure.
2-(1H-Pyrazol-3-YL)acetic acid: Similar structure but without the methyl groups on the pyrazole ring.
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group directly attached to the pyrazole ring.
Uniqueness
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid is unique due to the presence of both the dimethyl-substituted pyrazole ring and the acetic acid moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1,5-dimethylpyrazol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-6(4-7(10)11)8-9(5)2/h3H,4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFGFKLGTACPNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633590 | |
Record name | (1,5-Dimethyl-1H-pyrazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185292-77-6 | |
Record name | 1,5-Dimethyl-1H-pyrazole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,5-Dimethyl-1H-pyrazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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